molecular formula C17H17N3O4S2 B2440450 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide CAS No. 923187-20-6

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide

Cat. No. B2440450
CAS RN: 923187-20-6
M. Wt: 391.46
InChI Key: RYJWSYDPFQNHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives involves several steps, including coupling, treatment with chloroethyl compounds, and yield of final derivatives .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of related compounds involves photodynamic therapy, a treatment method that uses light-sensitive molecules to generate singlet oxygen for therapeutic purposes, such as cancer treatment. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which share structural similarities with the compound , have been synthesized and characterized. These derivatives exhibit useful properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been synthesized and studied for their corrosion inhibiting effects, particularly against steel in acidic solutions. Two such derivatives demonstrated significant inhibition efficiencies, surpassing previously reported inhibitors from the benzothiazole family. These compounds can adhere to surfaces via both physical and chemical means, showcasing the potential of such structures for protecting metals from corrosion (Hu et al., 2016).

Antimicrobial Activities

Thiazole derivatives, particularly those incorporating benzothiazole rings, have been synthesized and assessed for their antimicrobial properties. These compounds have shown efficacy against both bacterial and fungal infections, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Antifungal Effects

Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide have been evaluated for their antifungal properties. For example, certain dimethylpyrimidin-derivatives were synthesized and tested against fungi such as Aspergillus terreus and Aspergillus niger, showing significant antifungal effects and highlighting the potential for developing new antifungal agents from this class of compounds (Jafar et al., 2017).

Cytotoxicity and Anticancer Research

Further research into similar compounds has revealed their potential in anticancer applications. For instance, certain 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones showed significant cytotoxic effects against various cancer cell lines, underscoring the promise of benzothiazole derivatives in developing new anticancer drugs (Hour et al., 2007).

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)11-8-9-13-15(10-11)25-17(18-13)19-16(21)12-6-4-5-7-14(12)24-3/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWSYDPFQNHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.